
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentenone core with multiple substituents, including hydroxy, methylbutanoyl, and methylpentanoyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including aldol condensation, esterification, and cyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The substituents on the cyclopentenone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential therapeutic uses.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and products.
Mecanismo De Acción
The mechanism of action of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate: shares similarities with other cyclopentenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H33KO5 |
|---|---|
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate |
InChI |
InChI=1S/C21H34O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,25-26H,7-11H2,1-6H3;/q;+1/p-1/t15-,21+;/m0./s1 |
Clave InChI |
GSYUJDSXIXKQIB-QWABXWKJSA-M |
SMILES isomérico |
CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
SMILES canónico |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


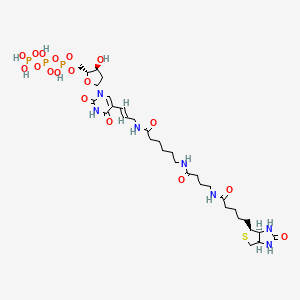
![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)

![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
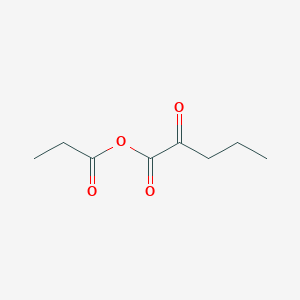
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)


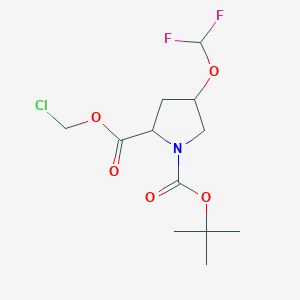
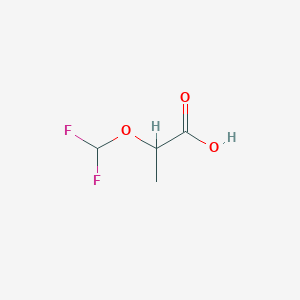
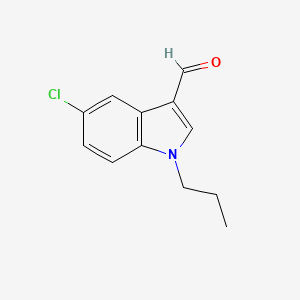
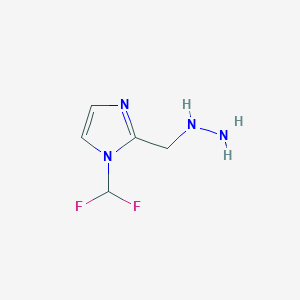
![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)
![2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)
